molecular formula C7H8FN3 B13136396 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13136396
M. Wt: 153.16 g/mol
InChI Key: UMWTTXNNSJFCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of fluorinated pyridine derivatives with hydrazine or its derivatives, followed by cyclization to form the desired pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H8FN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H,10,11)

InChI Key

UMWTTXNNSJFCFT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CC(=C2N1)F

Origin of Product

United States

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